Ethyl 2-fluoro-3-methylbenzoate

Overview

Description

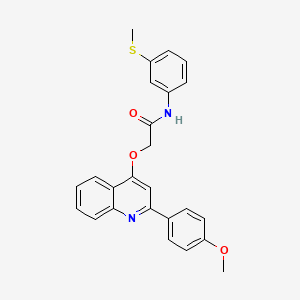

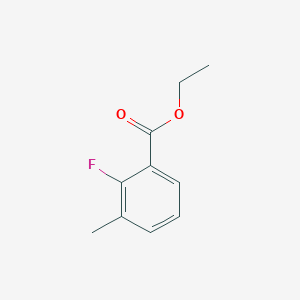

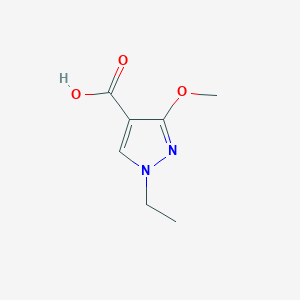

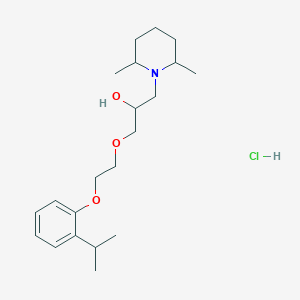

Ethyl 2-fluoro-3-methylbenzoate is a chemical compound with the molecular formula C10H11FO2 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of Ethyl 2-fluoro-3-methylbenzoate consists of a benzene ring with a fluoro (-F) and a methyl (-CH3) group attached to it, and an ester functional group (-COOC2H5) attached to the benzene ring .Scientific Research Applications

Antimicrobial and Antituberculosis Activity

A study explored the antimicrobial activity of hydrazones derived from fluorobenzene derivatives, highlighting the potential of such compounds in developing new antimycobacterial agents. The research synthesized a series of substituted methylene/ethylene 4-fluorophenylhydrazide derivatives and evaluated their activity against Mycobacterium tuberculosis, with some compounds showing significant inhibitory activity. This indicates the role of fluorinated compounds in medicinal chemistry, especially in combating tuberculosis (Koçyiğit-Kaymakçıoğlu et al., 2009)[https://consensus.app/papers/antituberculosis-activity-hydrazones-derived-koçyiğitkaymakçıoğlu/79b5e6a1bd525be1a77a33fbbfd0c0ca/?utm_source=chatgpt].

Environmental Studies: Photodegradation of Contaminants

In environmental research, the photodegradation of parabens, which are common preservatives in various products, was studied to understand the degradation process of these contaminants in water. This research provides insights into the removal and breakdown of hazardous water contaminants using advanced oxidation processes, demonstrating the environmental fate of synthetic organic compounds (Gmurek et al., 2015)[https://consensus.app/papers/photodegradation-mixture-parabens-kinetic-byproducts-gmurek/f625bd3819b057e19c0db9a891b1c18d/?utm_source=chatgpt].

Organic Synthesis: Creation of Heterocycles

Research on the synthesis of diverse trifluoromethyl heterocycles from a single precursor highlights the importance of ethyl 2-fluoro-3-methylbenzoate derivatives in organic synthesis. By using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, a variety of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines were synthesized. This showcases the compound's utility in creating complex organic structures, potentially useful in drug development and material sciences (Honey et al., 2012)[https://consensus.app/papers/diverse-trifluoromethyl-heterocycles-precursor-honey/a38d89f7a05a58f3bd67735e210373e2/?utm_source=chatgpt].

Drug Development and Biochemical Research

Fluorinated benzothiazole analogs have been studied for their potent and selective antitumor properties. One study focused on the synthesis of fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles, which showed significant cytotoxicity in vitro. These compounds are particularly interesting for pharmaceutical development due to their selective action against tumor cells, showcasing the potential of fluorinated compounds in cancer therapy (Hutchinson et al., 2001)[https://consensus.app/papers/antitumor-benzothiazoles-synthesis-vitro-properties-hutchinson/2b85f88cd5bd576db9e175f85bf4eec8/?utm_source=chatgpt].

Mechanism of Action

Target of Action

It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Mode of Action

It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway . This involves the formation of a carbocation intermediate, which is stabilized by resonance.

Biochemical Pathways

It’s known that compounds with similar structures, such as 3-trifluoromethyl (tfm)-benzoate, are metabolized by certain bacteria via the methyl-benzoate pathway . This pathway involves the conversion of TFM-substituted analogues of the metabolites of the methylbenzoate pathway at drastically reduced rates .

Pharmacokinetics

It’s known that similar compounds, such as benzofuran derivatives, have strong biological activities and potential applications in many aspects .

Result of Action

It’s known that similar compounds, such as benzofuran derivatives, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

properties

IUPAC Name |

ethyl 2-fluoro-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-3-13-10(12)8-6-4-5-7(2)9(8)11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYRVQPSKLRXRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one hydrochloride](/img/structure/B2827425.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2827429.png)

![7-chloro-4-((3,5-dimethylisoxazol-4-yl)methyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2827431.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate](/img/structure/B2827432.png)

![2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2827434.png)